molecular formula C12H25N3O7 B194243 (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol CAS No. 20744-51-8

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Cat. No. B194243
CAS RN: 20744-51-8
M. Wt: 323.34 g/mol
InChI Key: WPYNTQYMFOTKRF-OSDBSAJISA-N
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Description

The compound “(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol” is a chemical substance with the molecular formula C8H16O6 .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its molecular structure. Without specific information on the molecular structure of this compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. For this compound, it is a white crystalline powder that is soluble in boiling water, slightly soluble in cold water, and insoluble in organic solvents such as ethanol and ether .

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The solubility of various saccharides, including compounds structurally similar to the queried compound, in ethanol-water mixtures has been extensively studied. These studies provide crucial insights into the solubility behaviors of these complex molecules in different solvents, which is essential for various applications in pharmaceutical and chemical industries (Gong et al., 2012).

Synthesis and Applications in Chemistry

  • Stereoselective Synthesis : Research has been conducted on the highly stereoselective synthesis of complex molecules, including those with structural similarities to the queried compound. This research is significant for the development of pharmaceuticals and biologically active substances (An-qi, 2007).
  • Development of Novel Compounds : Studies have focused on synthesizing novel compounds using derivatives and structurally related molecules, highlighting their potential in creating new materials with unique properties (Aghazadeh & Nikpassand, 2019).

Biomedical Research

  • Dipeptide Mimics and Medicinal Chemistry : Research into the synthesis of constrained dipeptide surrogates using similar structures has implications in medicinal chemistry, particularly in the study of biologically active peptides (Cluzeau & Lubell, 2004).

Advanced Material Synthesis

  • Synthesis of Nanocatalysts : There is research on using derivatives of the queried compound for synthesizing nanocatalysts. These catalysts can be used in green chemistry applications, emphasizing the compound's role in sustainable and environmentally-friendly processes (Aghazadeh & Nikpassand, 2019).

Future Directions

The future directions for research on a compound can depend on many factors, including its properties, potential uses, and current limitations. Without more specific information on this compound, it’s difficult to predict future directions for research .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYNTQYMFOTKRF-OSDBSAJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942961
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxystreptamine-kanosaminide

CAS RN

20744-51-8
Record name Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 2
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 3
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 4
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 5
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 6
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Citations

For This Compound
1
Citations
T da Silva Medeiros, EC Pinto, LM Cabral… - Microchemical …, 2021 - Elsevier
Tobramycin (TBM) is an aminoglycoside antibiotic mostly used for infections caused by gram-positive although it can be indicated for some gram-negative organisms. Due to the …
Number of citations: 13 www.sciencedirect.com

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